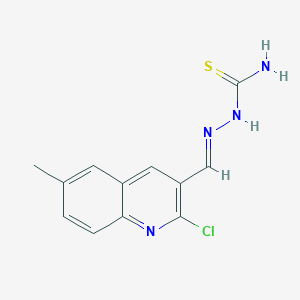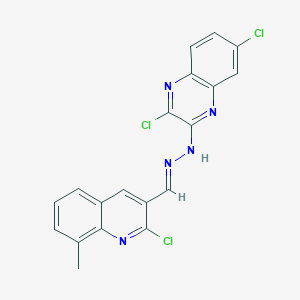![molecular formula C17H12O5S B304663 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one CAS No. 496846-21-0](/img/structure/B304663.png)
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, also known as BSAC, is a chemical compound that belongs to the class of chromone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is not fully understood. However, several studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its potential as a lead compound for the development of new drugs. Its diverse pharmacological activities and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one is its poor solubility in water, which can make it challenging to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one. One of the potential applications is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one may have potential as a chemopreventive agent for the prevention of cancer. Further research is needed to fully understand the mechanism of action of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one involves the condensation of 2-hydroxyacetophenone with benzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Several studies have investigated the potential of 3-[2-(Benzenesulfonyl)acetyl]chromen-2-one as a lead compound for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
496846-21-0 |
|---|---|
Nombre del producto |
3-[2-(Benzenesulfonyl)acetyl]chromen-2-one |
Fórmula molecular |
C17H12O5S |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
3-[2-(benzenesulfonyl)acetyl]chromen-2-one |
InChI |
InChI=1S/C17H12O5S/c18-15(11-23(20,21)13-7-2-1-3-8-13)14-10-12-6-4-5-9-16(12)22-17(14)19/h1-10H,11H2 |
Clave InChI |
SOAMCCSEKSKSMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)